![molecular formula C10H17NOS B13250202 (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13250202.png)
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered ring containing sulfur, and an ethoxyethyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
化学反応の分析
Types of Reactions
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
作用機序
The mechanism of action of (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
類似化合物との比較
Similar Compounds
2-Thiopheneethylamine: A simpler analog without the ethoxyethyl group.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of an amine.
2-Thiophenemethylamine: Similar structure but with a methyl group instead of an ethoxyethyl group.
Uniqueness
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of both the ethoxyethyl and thiophene groups. This combination provides distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C10H17NOS |
|---|---|
分子量 |
199.32 g/mol |
IUPAC名 |
N-(2-ethoxyethyl)-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C10H17NOS/c1-3-12-7-6-11-9(2)10-5-4-8-13-10/h4-5,8-9,11H,3,6-7H2,1-2H3 |
InChIキー |
JDGOGDJQHVSFEI-UHFFFAOYSA-N |
正規SMILES |
CCOCCNC(C)C1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13250122.png)
![2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B13250128.png)
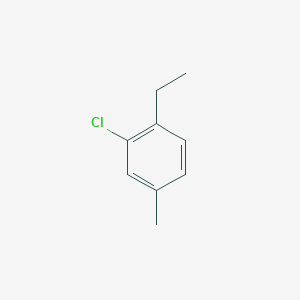
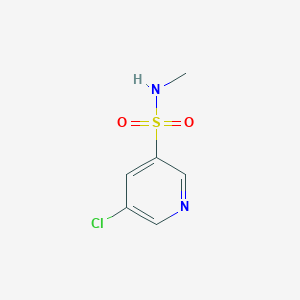
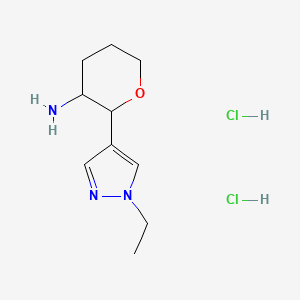

![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
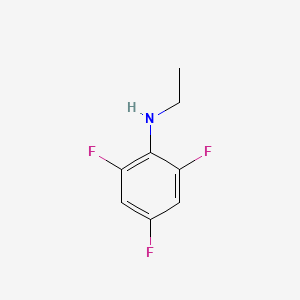
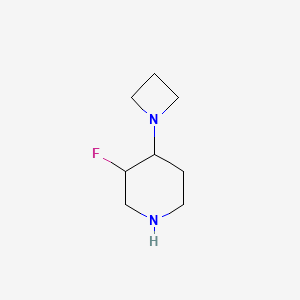
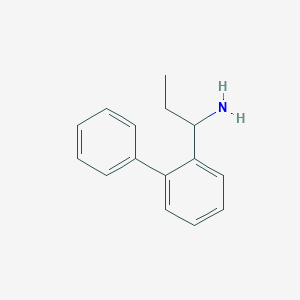
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)


